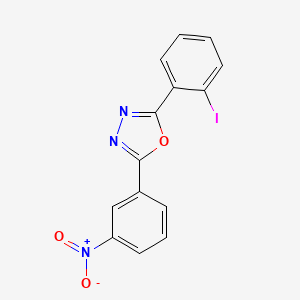![molecular formula C25H20N4O2 B3737281 N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3737281.png)
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Übersicht
Beschreibung
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide is a complex organic compound that features both azo and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt then reacts with another aromatic compound to form the azo linkage.
Following the formation of the azo compound, the next step involves the formation of the imine group. This is typically achieved by reacting the azo compound with an aldehyde or ketone under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism by which N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azo and imine groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]benzoates
- 4-amino-N’-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide is unique due to its specific combination of azo and imine functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-24-14-13-22(28-27-21-10-2-1-3-11-21)15-20(24)17-26-29-25(31)16-19-9-6-8-18-7-4-5-12-23(18)19/h1-15,17,30H,16H2,(H,29,31)/b26-17+,28-27? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOCPCJBDHDTC-PYHHHEIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3737203.png)
![2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3737213.png)
![2-(4-{[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B3737220.png)
![2-[4-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B3737222.png)
![N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737230.png)

![2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole](/img/structure/B3737240.png)

![2-(4-bromophenyl)-4-[4-[4-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole](/img/structure/B3737268.png)
![(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one](/img/structure/B3737289.png)
![Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B3737292.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-{[2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3737301.png)
